
2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .
Molecular Structure Analysis
The molecular structure of a compound similar to the one , namely 2,3-Dimethoxyphenylacetic acid, has been reported. It has a molecular formula of C10H12O4, an average mass of 196.200 Da, and a monoisotopic mass of 196.073563 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-Dimethoxyphenylacetic acid, have been reported. It has a density of 1.2±0.1 g/cm3, a boiling point of 318.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antinociceptive Agents
This compound has been studied for its potential antinociceptive effects. Research indicates that related molecules exhibit significant attenuation of pain in animal models, suggesting that derivatives of this compound could be explored for developing new pain management medications .
Medicinal Chemistry: Antioxidant and Antibacterial Properties
Derivatives of 2,3-dimethoxyphenyl have been synthesized and shown to possess antioxidant and antibacterial activities. These properties are crucial for the development of new therapeutic agents that can combat oxidative stress and bacterial infections .
Organic Synthesis: Suzuki–Miyaura Coupling
In the context of organic synthesis, compounds with a dimethoxyphenyl moiety can be utilized in Suzuki–Miyaura coupling reactions. This application is significant for creating carbon-carbon bonds, which is a foundational process in the synthesis of complex organic molecules .
Materials Science: Boronic Acid Derivatives
In materials science, boronic acid derivatives of dimethoxyphenyl compounds are valuable. They can be used to create novel materials with specific properties, such as polymers or coatings that require stability and resistance to environmental factors .
Biochemistry: Enzyme Inhibition
The compound’s framework can be tailored to interact with specific enzymes, potentially leading to the development of enzyme inhibitors. These inhibitors can be used to regulate biochemical pathways, which is beneficial for treating various diseases where enzyme activity is a contributing factor .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-15-11(16)7-9(14(17)18)12(15)8-5-4-6-10(19-2)13(8)20-3/h4-6,9,12H,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCYPFJUKNSOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


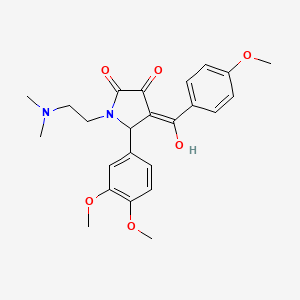
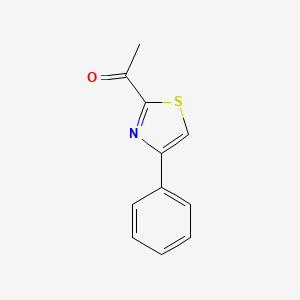
![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)
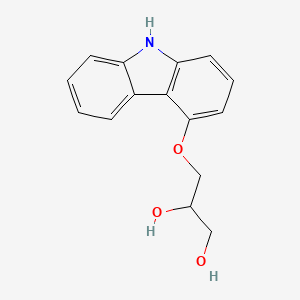
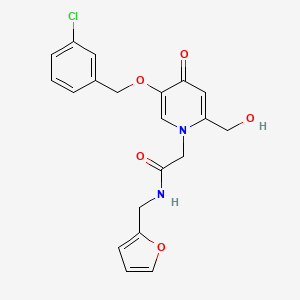

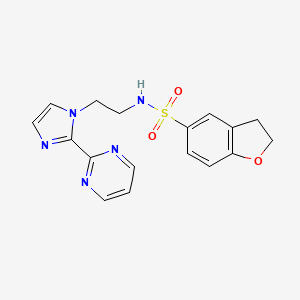

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)
![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)
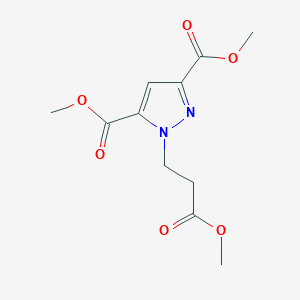
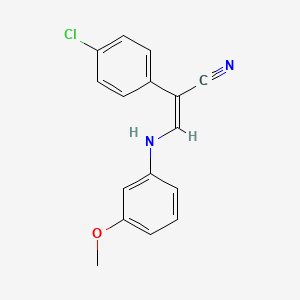
![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)